molecular formula C11H16 B1583431 Tricyclo[6.2.1.02,7]undeca-4-ene CAS No. 91465-71-3

Tricyclo[6.2.1.02,7]undeca-4-ene

Cat. No. B1583431
CAS RN: 91465-71-3
M. Wt: 148.24 g/mol
InChI Key: YPOHZFOZYNRWKX-UHFFFAOYSA-N
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Description

Tricyclo[6.2.1.02,7]undeca-4-ene is a chemical compound with the molecular formula C11H16 . It has an average mass of 148.245 Da and a monoisotopic mass of 148.125198 Da .


Molecular Structure Analysis

The molecular structure of Tricyclo[6.2.1.02,7]undeca-4-ene is represented by the formula C11H16 . The average mass is 148.245 Da and the monoisotopic mass is 148.125198 Da .


Chemical Reactions Analysis

Tricyclo[6.2.1.02,7]undeca-4-ene has been used in the synthesis of cyclic olefin copolymers (COCs) by ethylene copolymerisations with cyclooctene and cycloheptene . The introduction of an additional cyclic unit in the copolymerisation with Tricyclo[6.2.1.02,7]undeca-4-ene resulted in high molecular weight copolymers with high glass transition temperatures .


Physical And Chemical Properties Analysis

Tricyclo[6.2.1.02,7]undeca-4-ene has a molecular formula of C11H16 . It has an average mass of 148.245 Da and a monoisotopic mass of 148.125198 Da .

Scientific Research Applications

Synthesis and Molecular Structure

  • Tricyclo[6.2.1.02,7]undeca-4-ene derivatives have been synthesized through various methods, including bromination, thermal treatment, and skeletal rearrangement processes. These methods provide a foundation for further chemical modifications and applications in synthetic organic chemistry (Katsushima et al., 1980).
  • The compound has been identified as an intermediate in the isomerization processes, with empirical force field calculations predicting its stability. This underlines its potential as a versatile intermediate in synthetic pathways (Malvina F varca csiu et al., 1973).

Applications in Synthesis

  • Innovative synthesis approaches have been developed for creating the Zizaane ring system, showcasing the utility of Tricyclo[6.2.1.02,7]undeca-4-ene derivatives in constructing complex molecular architectures through intramolecular cycloaddition reactions (Laplace & Johan M. Winne, 2014).
  • The compound's derivatives have also been applied in the synthesis of Aconitum alkaloids, illustrating their role in the stereocontrolled construction of tricyclic compounds through intramolecular double Michael reactions (Ihara et al., 1988).

Novel Synthetic Approaches

  • A novel synthetic approach using photo-thermal olefin metathesis has been developed for linearly fused tricyclopentanoids, highlighting the synthetic versatility of Tricyclo[6.2.1.02,7]undeca-4-ene derivatives in accessing complex cyclic structures (Mehta et al., 1981).
  • The preparation of optically pure derivatives from Tricyclo[6.2.1.02,7]undeca-4,9-dien-3-one demonstrates the compound's utility in enantioselective synthesis and its potential application in producing natural products (Kamikubo & Ogasawara, 1995).

properties

IUPAC Name

tricyclo[6.2.1.02,7]undec-4-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-2-4-11-9-6-5-8(7-9)10(11)3-1/h1-2,8-11H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOHZFOZYNRWKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338371
Record name 1,2,3,4,4a,5,8,8a-Octahydro-1,4-methanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tricyclo[6.2.1.02,7]undeca-4-ene

CAS RN

91465-71-3
Record name 1,2,3,4,4a,5,8,8a-Octahydro-1,4-methanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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